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Compound of Interest

1-methyl-5-(trifluoromethyl)-1H-
Compound Name:
pyrazol-3-ol

Cat. No.: B053297

A Note on Isomer Specificity: This guide addresses the physicochemical properties of 1-methyl-
3-(trifluoromethyl)-1H-pyrazol-5-ol (CAS Number: 122431-37-2). Following a comprehensive
literature and database search, it has been determined that detailed, verifiable physicochemical
data for the constitutional isomer, 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol, is not readily
available in public scientific databases. The 3-trifluoromethyl isomer is the subject of extensive
documentation and is a critical intermediate in the agrochemical and pharmaceutical
industries[1][2]. The principles, experimental methodologies, and chemical behavior detailed
herein provide an authoritative framework for understanding this important class of fluorinated
heterocycles.

Introduction and Strategic Importance

From the perspective of a Senior Application Scientist, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-
5-ol is a molecule of significant industrial and academic interest. Its value lies not just in its
function as a versatile building block but in the unique combination of its structural features: a
pyrazole core, a stabilizing N-methyl group, an acidic hydroxyl group, and a lipophilicity- and
metabolism-modulating trifluoromethyl (CFs) group[2]. This combination makes it a privileged
scaffold, particularly as a key intermediate for advanced herbicides like Pyroxasulfone and in
the development of novel kinase inhibitors for pharmaceutical applications[1][2].
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A crucial physicochemical aspect of this molecule is its existence in a tautomeric equilibrium
between the enol form (pyrazol-5-ol) and the keto form (pyrazol-5-one). The IUPAC name for
the keto tautomer is 2-methyl-5-(trifluoromethyl)-1H-pyrazol-3-one[3]. The predominant form
depends on the solvent, pH, and physical state (solid vs. solution), which has profound
implications for its reactivity, solubility, and interaction with biological targets. Understanding
this tautomerism is fundamental to its application.

Molecular Structure and Identification

The foundational characteristics of a compound are its structure and identifiers, which ensure
traceability and reproducibility in research and development.

: | dentificati

Identifier Value Source(s)
1-Methyl-3-
Preferred IUPAC Name (trifluoromethyl)-1H-pyrazol-5- [4]
ol
2-Methyl-5-
Keto Tautomer IUPAC (trifluoromethyl)-1H-pyrazol-3- [3]
one
CAS Number 122431-37-2 [4][51[6]1[7]
Molecular Formula CsHsFsN20 [418119]
Molecular Weight 166.10 g/mol [31[7]
SMILES CN1N=C(C=C1O)C(F)(F)F [4]

UGVAQFVQIHNCJV-
InChiKey [4]
UHFFFAOYSA-N

Tautomeric Equilibrium

The keto-enol tautomerism is a central feature of this molecule. The equilibrium between the
aromatic alcohol (enol) and the non-aromatic ketone (keto) forms dictates its chemical
behavior. The electron-withdrawing nature of the CFs group significantly influences the acidity
of the proton involved in this equilibrium.
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Caption: Keto-enol tautomerism of the title compound.

Core Physicochemical Properties

The bulk properties of a compound are critical for process chemistry, formulation development,
and predicting its environmental and biological fate.

Experimental
Property Value —— Source(s)
ontex

) ] Solid at Standard
Light yellow crystalline
Appearance Temperature and [10]

powder or needles
Pressure (STP)

Standard analytical

Melting Point 177 -179 °C [5116119]
measurement
N ) at 760 mmHg
Boiling Point 224.4 °C ) [6]119]
(Predicted)
Density ~1.5 g/cm?3 (Predicted) [6]

Computationally
LogP (Octanol/Water) 0.8 derived, indicates [3]
moderate lipophilicity

Crystal Structure

In the solid state, this compound exists as a monoclinic crystal with the space group P 1 21/c
1[3]. X-ray crystallography data reveals that molecules in the crystal lattice are linked by O—
H---N hydrogen bonds, forming chains. This intermolecular hydrogen bonding is a key
contributor to its relatively high melting point of 177-179 °C, as significant thermal energy is
required to overcome these forces[3].

lonization and Acidity (pKa)

While an experimentally determined pKa is not available in the cited literature, the hydroxyl
group on the pyrazole ring is acidic. The acidity is significantly enhanced by the strong electron-
withdrawing effect of the adjacent trifluoromethyl group. A predicted pKa for the structurally
similar 1-methyl-3-trifluoromethyl-2-pyrazolin-5-one is approximately 0.58, indicating it is a
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strong acid[11]. This acidity is a critical parameter, as the ionization state of the molecule
governs its solubility in aqueous media, its ability to cross biological membranes, and its
binding interactions with protein targets.

(1-Methyl-3-(triﬂuoromethyl)- 1H-pyrazol-5-on
k (Neutral Form) )

+ H20 = + H30*
pKa ~ 0.58

(1—Methyl—3—(triﬂuoromethyl)—1H—pyrazolata
k (Anionic Form) )

Click to download full resolution via product page

Caption: lonization equilibrium of the pyrazolol form.

Spectroscopic Profile

Spectroscopic data is essential for structural confirmation and quality control.

¢ Nuclear Magnetic Resonance (NMR): While specific spectra for the free alcohol are not
publicly available, spectra for derivatives like the 2,4-dichlorobenzenesulfonate ester have
been reported, confirming the underlying pyrazole structure[12]. For quality control during
synthesis, *H NMR would confirm the presence of the N-methyl group (singlet, ~3.5-4.0 ppm)
and the pyrazole ring proton. *°F NMR is particularly useful, showing a singlet for the CFs
group, which is highly sensitive to the electronic environment, making it an excellent tool for
purity assessment.

« Infrared (IR) Spectroscopy: An IR spectrum would be characterized by a broad O-H
stretching band around 3200-3400 cm~? in the enol form, and a sharp C=0 stretch around
1700 cm~1in the keto form.

e Mass Spectrometry (MS): Electron ionization MS would show a molecular ion peak (M*) at
m/z 166, with characteristic fragmentation patterns involving the loss of the CFs group.
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Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the determination of these key properties must follow robust,
verifiable protocols.

Protocol: Determination of Melting Point by Differential
Scanning Calorimetry (DSC)

e Principle: DSC measures the difference in heat flow into a sample and a reference as a
function of temperature. A sharp endotherm at the melting point provides a highly accurate

value.
o Methodology:
o Calibrate the DSC instrument using certified indium and zinc standards.
o Accurately weigh 2-5 mg of the compound into a non-hermetic aluminum pan.
o Place the sample pan and an empty reference pan into the DSC cell.

o Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) from
ambient temperature to ~200 °C.

o Record the heat flow versus temperature. The melting point is determined as the onset or
peak of the melting endotherm.

o Trustworthiness: This method is superior to capillary methods as it is less operator-
dependent and provides thermodynamic data (enthalpy of fusion) in addition to the melting
temperature.

Protocol: Determination of LogP by HPLC

e Principle: This method correlates the retention time of a compound on a reverse-phase
HPLC column (e.g., C18) with its octanol-water partition coefficient. It is a rapid and reliable
alternative to the traditional shake-flask method.

o Methodology:
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[e]

Prepare a mobile phase of acetonitrile and water.

(¢]

Create a calibration curve using a series of standards with known LogP values.

[¢]

Dissolve the test compound in the mobile phase.

[¢]

Inject the sample onto a C18 column and perform a gradient or isocratic elution.

[e]

Record the retention time (t_R).

o

Calculate the LogP of the test compound by interpolating its retention time on the
calibration curve.

o Causality: The choice of a C18 column is critical as its nonpolar stationary phase mimics the
lipophilic environment of n-octanol, causing more lipophilic compounds to be retained longer.

Conclusion

The physicochemical properties of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol are dictated by
a synergistic interplay between its aromatic core, acidic hydroxyl group, and the powerful
electron-withdrawing CFs substituent. Its high melting point is a direct consequence of strong
intermolecular hydrogen bonding, while its acidity and lipophilicity are key predictors of its
behavior in biological and environmental systems. The experimental protocols outlined provide
a robust framework for the validation of these critical parameters, ensuring data integrity for
researchers in drug development and agrochemical science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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